4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
5-methyl-2-piperidin-4-yl-1H-imidazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-2-4-11-5-3-7;;/h7,11H,2-5H2,1H3,(H,12,13)(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWPHORLHBONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCNCC2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored as a lead candidate in the development of new pharmaceuticals due to its ability to interact with biological targets effectively. Research indicates that derivatives of imidazole exhibit diverse biological activities, including:
- Antimicrobial Properties : Compounds with imidazole structures have demonstrated effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases by inhibiting specific pathways involved in inflammation.
- Anticancer Activity : Preliminary studies suggest that it may inhibit certain enzymes linked to cancer progression, such as phosphodiesterases, which are critical in various signaling pathways .
Mechanistic Studies
Research into the mechanisms of action for 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride focuses on its binding affinity to enzymes and receptors. Techniques employed in these studies include:
- Molecular Docking Studies : To predict how the compound interacts with target proteins.
- Enzyme Inhibition Assays : To evaluate its effectiveness in inhibiting specific enzymes related to disease processes.
These studies are crucial for understanding how the compound can be optimized for therapeutic use.
Structure-Activity Relationship (SAR) Studies
The compound's structure allows for modifications that can enhance its pharmacological properties. SAR studies help identify which structural features contribute to its biological activity. For example, the presence of the piperidine ring is believed to enhance solubility and bioavailability compared to other imidazole derivatives .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds highlights the unique features of this compound that may enhance its activity:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 1-Methyl-1H-imidazole-4-carboxylic acid | Imidazole ring with a methyl group | 0.80 |
| 2-Methyl-1H-imidazole-5-carboxylic acid | Imidazole ring with carboxylic acid | 0.75 |
| Imidazo[1,2-a]pyrazine-6-carboxylic acid | Fused imidazole structure | 0.84 |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | Tetrahydro derivative | 0.80 |
| Methyl 2-methyl-1H-imidazole-5-carboxylate | Methyl group on imidazole | 0.75 |
This table illustrates how the specific piperidine substitution and carboxylic acid functionality of the compound may provide enhanced biological activity compared to others in its class .
Case Studies and Research Findings
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives significantly inhibited the growth of resistant bacterial strains, suggesting potential for treating infections caused by multidrug-resistant organisms.
- Cancer Research : Another case study focused on a related imidazole derivative that showed promising results in preclinical trials for inhibiting tumor growth in various cancer models.
- Inflammation Studies : Research indicated that compounds structurally related to this compound could reduce markers of inflammation in animal models, paving the way for potential therapeutic applications in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazole-piperidine derivatives. Below is a systematic comparison with structurally and functionally related compounds:
Ethyl 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride
- Molecular Formula : C₁₂H₂₁Cl₂N₃O₂ (calculated for dihydrochloride salt).
- Key Differences :
- The carboxylic acid (-COOH) is replaced with an ethyl ester (-COOEt), reducing polarity and increasing lipophilicity.
- The ester derivative serves as a prodrug, requiring hydrolysis to release the active carboxylic acid form.
- Solubility : Lower aqueous solubility compared to the carboxylic acid salt due to the ester group .
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride
- Molecular Formula: C₁₁H₁₄ClNO₂.
- Key Differences: Features a tetrahydroquinoline ring instead of piperidine, introducing aromaticity and planar geometry. Bioactivity: Tetrahydroquinoline derivatives are often explored for antimicrobial activity, whereas imidazole-piperidine compounds target neurological receptors .
5-Amino-4-piperidinocarbonyl-imidazole hydrochloride
- Molecular Formula : C₉H₁₅ClN₄O.
- Key Differences: Substitutes the carboxylic acid with a carboxamide (-CONH₂) group, altering hydrogen-bonding capacity and metabolic stability. Applications: Carboxamide derivatives are common in kinase inhibitors, whereas carboxylic acids are preferred for ionic interactions in enzyme active sites .
4-(1H-Tetrazol-1-yl)piperidine hydrochloride
- Molecular Formula : C₆H₁₁ClN₄.
- Key Differences :
- Replaces the imidazole-carboxylic acid with a tetrazole ring, a bioisostere for carboxylic acids.
- Tetrazole offers superior metabolic stability and similar acidity (pKa ~4.9) but lacks the carboxylate’s metal-binding ability.
- Solubility : Comparable to carboxylic acid salts due to ionizable tetrazole .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Salt Form | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₆Cl₂N₃O₂ | 282.17 | Carboxylic acid, imidazole, piperidine | Dihydrochloride | Drug intermediates, CNS targets |
| Ethyl ester analog | C₁₂H₂₁Cl₂N₃O₂ | 310.22 | Ester, imidazole, piperidine | Dihydrochloride | Prodrug synthesis |
| 2-(Tetrahydroquinolin-4-yl)acetic acid HCl | C₁₁H₁₄ClNO₂ | 235.69 | Acetic acid, tetrahydroquinoline | Hydrochloride | Antimicrobial research |
| 5-Amino-4-piperidinocarbonyl-imidazole HCl | C₉H₁₅ClN₄O | 230.70 | Carboxamide, amino, imidazole | Hydrochloride | Kinase inhibition |
| 4-(Tetrazol-1-yl)piperidine HCl | C₆H₁₁ClN₄ | 174.63 | Tetrazole, piperidine | Hydrochloride | Bioisostere development |
Table 2: Solubility and Stability
| Compound Name | Aqueous Solubility (mg/mL) | Stability in Acidic Conditions | LogP (Predicted) |
|---|---|---|---|
| Target Compound | >50 (high) | Stable | -0.5 |
| Ethyl ester analog | ~10 | Hydrolyzes to acid | 1.8 |
| 5-Amino-4-piperidinocarbonyl-imidazole HCl | ~30 | Stable | 0.2 |
| 4-(Tetrazol-1-yl)piperidine HCl | >40 | Stable | -0.3 |
Biological Activity
4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride (commonly referred to as the compound) is a synthetic derivative characterized by its imidazole core and piperidine substituent. This compound has garnered interest in pharmaceutical research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₁H₁₄Cl₂N₄O₂
- Molecular Weight : 276.16 g/mol
- CAS Number : 2173997-12-9
The dihydrochloride form enhances solubility and stability, making it suitable for various pharmaceutical applications.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | 2.33 - 156.47 µM |
The compound's structure allows it to inhibit phosphodiesterase enzymes, which are crucial in various cellular signaling pathways, thereby contributing to its antimicrobial efficacy .
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for NO and TNF-α were recorded at 0.86 µM and 1.87 µM, respectively . This suggests that the compound could be effective in managing inflammatory conditions.
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring is known for its role in enzyme inhibition, particularly phosphodiesterases.
- Receptor Binding : Interaction studies have shown binding affinity to receptors involved in inflammatory responses.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several imidazole derivatives, including the compound . Results indicated that it exhibited superior activity against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli .
- Inflammation Model : In vivo studies demonstrated that the compound significantly reduced inflammation in a mouse model of xylene-induced ear edema, outperforming standard anti-inflammatory drugs like ibuprofen .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis was conducted with structurally similar compounds:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 1-Methyl-1H-imidazole-4-carboxylic acid | Imidazole ring with a methyl group | 0.80 |
| 2-Methyl-1H-imidazole-5-carboxylic acid | Imidazole ring with carboxylic acid | 0.75 |
| Imidazo[1,2-a]pyrazine-6-carboxylic acid | Fused imidazole structure | 0.84 |
This table highlights that while several compounds share structural features with this compound, its specific piperidine substitution enhances its biological activity compared to others in its class.
Q & A
Basic: What synthetic routes are recommended for preparing 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as cyclization of imidazole precursors followed by functionalization of the piperidine moiety. For example, imidazole-5-carboxylic acid derivatives are often synthesized via condensation reactions using POCl₃ or other cyclizing agents under controlled temperatures (~120°C) . Reaction efficiency can be improved by optimizing stoichiometry, solvent selection (e.g., DMF or THF), and purification via recrystallization or column chromatography. Computational tools (e.g., quantum chemical calculations) may predict optimal reaction pathways, reducing trial-and-error approaches .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
Characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~292.2 for the free base) .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for pharmacological studies).
- Elemental analysis : Validation of C, H, N, and Cl content against theoretical values.
Advanced: How can computational modeling predict the compound’s reactivity or optimize its synthesis?
Methodological Answer:
State-of-the-art computational methods, such as density functional theory (DFT), model reaction pathways to identify transition states and intermediates. For example, reaction path searches can predict favorable conditions for imidazole ring formation or piperidine coupling . Machine learning algorithms may analyze experimental datasets to recommend optimal catalysts or solvents. Collaborative platforms like ICReDD integrate computational, experimental, and data science approaches to accelerate discovery .
Advanced: How should researchers resolve contradictions in stability data across studies (e.g., degradation under varying pH/temperature)?
Methodological Answer:
Contradictions arise from differences in experimental conditions (e.g., buffer systems, ionic strength). To address this:
Replicate studies under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C).
Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products .
Cross-reference with structurally similar compounds (e.g., imidazole derivatives with piperidine groups) to identify trends in hydrolytic or oxidative susceptibility .
Basic: What are the best practices for safe handling and storage of this compound?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .
- Storage : Store in airtight containers at -20°C under inert gas (N₂ or Ar) to prevent hygroscopic degradation .
- Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What in vitro assays are suitable for studying its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., NADH-coupled systems) to measure IC₅₀ values against target enzymes (e.g., kinases or proteases).
- Cellular assays : Evaluate cytotoxicity via MTT assays in relevant cell lines (e.g., cancer models) .
- Structure-activity relationship (SAR) : Modify the piperidine or imidazole substituents and compare bioactivity to identify critical pharmacophores .
Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?
Methodological Answer:
- Solubility testing : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO for stock solutions).
- Formulation strategies : Employ co-solvents (PEG 400), cyclodextrin complexes, or lipid nanoparticles to improve aqueous solubility .
Advanced: How can researchers validate the compound’s interaction with biological targets (e.g., via crystallography or docking studies)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
